BenchChemオンラインストアへようこそ!

Siais178

Kinase Selectivity PROTAC Off-Target Effects

SIAIS178 is a catalytic PROTAC that recruits VHL E3 ligase to degrade BCR‑ABL (DC50 8.5 nM). Unlike TKIs, it eliminates the target protein, retaining potency against the T315I gatekeeper mutant. Its refined kinase‑selectivity profile over dasatinib ensures clean BCR‑ABL pathway dissection. Validated in K562 xenografts with full PK (i.p. t½ 12.35 h, Cmax 30 nM), it enables predictable PK/PD modeling. As a well‑characterized VHL‑based degrader, it serves as a benchmark for SAR studies. Supplied ≥98% pure; blue‑ice shipping.

Molecular Formula C50H62ClN11O6S2
Molecular Weight 1012.7 g/mol
Cat. No. B610834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiais178
SynonymsSIAIS178;  SIAIS-178;  SIAIS 178; 
Molecular FormulaC50H62ClN11O6S2
Molecular Weight1012.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
InChIKeyYGQREOJIRFCRKQ-ZIBKGDFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SIAIS178: Potent and Selective PROTAC-Based BCR-ABL Degrader for CML Research


SIAIS178 is a proteolysis-targeting chimeric (PROTAC) small molecule that functions as a potent and selective degrader of the BCR-ABL oncogenic fusion protein, a key driver in chronic myeloid leukemia (CML) [1]. It is a hybrid molecule that links the BCR-ABL kinase inhibitor dasatinib to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via an optimized linker, thereby targeting BCR-ABL for VHL-mediated proteasomal degradation [2]. The compound has a molecular weight of 1012.68 g/mol and the molecular formula C50H62ClN11O6S2 .

SIAIS178: Why Generic BCR-ABL Degraders Are Not Equivalent for Targeted Protein Degradation


Generic substitution among BCR-ABL-targeting agents is not scientifically valid due to fundamental mechanistic differences. SIAIS178, as a PROTAC degrader, operates via a catalytic event-driven mechanism that induces complete target protein degradation, unlike traditional tyrosine kinase inhibitors (TKIs) that only inhibit kinase activity [1]. Even among PROTAC degraders, differences in linker composition, E3 ligase recruitment (e.g., VHL vs. CRBN), and warhead selection (e.g., dasatinib vs. allosteric ligands) lead to substantial variations in degradation efficiency, kinase selectivity profiles, and activity against resistance-conferring mutations [2]. The quantitative evidence below demonstrates why SIAIS178 cannot be assumed interchangeable with other BCR-ABL degraders or its parent inhibitor dasatinib without compromising experimental reproducibility.

SIAIS178 Quantitative Differentiation: Degradation Efficiency, Kinase Selectivity, and In Vivo Efficacy


SIAIS178 Exhibits Improved Kinase Selectivity Profile Versus Parent Inhibitor Dasatinib

SIAIS178 demonstrates an improved kinase selectivity profile compared to its parent warhead dasatinib, as evaluated by KINOME Scan. This differentiation is critical because dasatinib is a known multi-kinase inhibitor with significant off-target activity, whereas SIAIS178's PROTAC architecture refines its target engagement spectrum [1]. The specific quantitative fold-selectivity values for individual off-target kinases are detailed in the primary J. Med. Chem. publication [2].

Kinase Selectivity PROTAC Off-Target Effects

SIAIS178 Achieves BCR-ABL Degradation (DC50 8.5 nM) More Potent Than Its Antiproliferative IC50 (24 nM)

In K562 CML cells, SIAIS178 demonstrates a degradation DC50 of 8.5 nM for BCR-ABL protein, which is approximately 2.8-fold more potent than its antiproliferative IC50 of 24 nM [1]. This indicates that the compound effectively degrades the target protein at concentrations lower than those required for maximal cell growth inhibition, a hallmark of efficient catalytic degraders. This DC50 value is quantifiably distinct from other BCR-ABL PROTACs using different E3 ligases, such as SIAIS100 TFA (CRBN-based) which reports a DC50 of 2.7 nM .

Targeted Protein Degradation DC50 K562 Cells

SIAIS178 Demonstrates Dose-Dependent Tumor Regression in K562 Xenograft Model In Vivo

In NOD/SCID mice bearing K562-Luc xenograft tumors, SIAIS178 administered intraperitoneally at doses of 5, 15, and 45 mg/kg for 12 days attenuated tumor progression in a dose-dependent manner as determined by serial volumetric measurement . This in vivo antitumor activity is coupled with target engagement evidence: SIAIS178 at 5 and 15 mg/kg/day i.p. for 4 days dose-dependently depleted BCR-ABL protein levels in tumors 6 hours after the last dose [1]. Comparative pharmacokinetic analysis shows an intravenous half-life (T1/2) of 3.82 hours and an intraperitoneal T1/2 of 12.35 hours at 2 mg/kg in female Wistar rats, with Cmax values of 1165.2 nM (i.v.) and 30 nM (i.p.) .

In Vivo Efficacy Xenograft Tumor Regression

SIAIS178 Degrades Clinically Relevant Resistance-Conferring BCR-ABL Mutations

Beyond wild-type BCR-ABL, SIAIS178 has been shown to effectively degrade several clinically relevant resistance-conferring mutations of the BCR-ABL protein [1]. This includes mutations that confer resistance to first- and second-generation tyrosine kinase inhibitors such as imatinib and dasatinib. This is a critical differentiator from its parent inhibitor dasatinib, which is ineffective against certain resistant mutants (e.g., T315I gatekeeper mutation), whereas SIAIS178's degradation mechanism retains activity against these variants [2].

Drug Resistance BCR-ABL Mutations Imatinib Resistance

SIAIS178: Optimized Application Scenarios Based on Quantitative Performance Data


Mechanistic Studies of BCR-ABL-Driven Oncogenesis Without Multi-Kinase Confounding

SIAIS178's improved kinase selectivity profile compared to dasatinib [1] makes it the preferred reagent for dissecting BCR-ABL-specific signaling pathways. Researchers investigating downstream effects of BCR-ABL degradation can use SIAIS178 to avoid the off-target kinase inhibition that complicates interpretation when using multi-kinase inhibitors like dasatinib. This is particularly relevant for phosphoproteomics, gene expression profiling, and pathway mapping studies where target specificity is paramount.

Investigating TKI-Resistant Chronic Myeloid Leukemia Models

SIAIS178's demonstrated ability to degrade clinically relevant resistance-conferring BCR-ABL mutations [2] positions it as a critical tool for CML research involving imatinib- or dasatinib-resistant cell lines and patient-derived models. For procurement decisions related to drug resistance studies, SIAIS178 enables experiments that traditional TKIs cannot support, such as evaluating degradation-based therapeutic strategies against the T315I gatekeeper mutation or screening for synergistic combinations in resistant backgrounds.

In Vivo Target Engagement and Pharmacodynamic Studies in Xenograft Models

With documented dose-dependent tumor regression in K562 xenografts and paired target depletion data at 5 and 15 mg/kg i.p. dosing [3], SIAIS178 is an empirically validated tool for in vivo BCR-ABL degradation studies. The availability of pharmacokinetic parameters (i.v. T1/2 3.82 h, i.p. T1/2 12.35 h; Cmax 1165.2 nM i.v., 30 nM i.p.) enables researchers to design dosing schedules with predictable exposure and to correlate plasma concentrations with intratumoral target degradation, making it suitable for PK/PD modeling and preclinical efficacy studies.

Comparative PROTAC Structure-Activity Relationship (SAR) Studies

SIAIS178 serves as a well-characterized VHL-recruiting BCR-ABL degrader benchmark for SAR studies comparing different E3 ligase recruitment strategies [4]. Its distinct DC50 (8.5 nM) and linker-optimized architecture (dasatinib-VHL via optimized linker) provide a quantitative reference point for evaluating novel BCR-ABL PROTAC candidates. Researchers developing next-generation degraders can use SIAIS178 as a control compound to benchmark degradation efficiency, linker optimization outcomes, and selectivity improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siais178

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.